Cas no 1256801-81-6 (6-Isopropylnicotinimidamide)

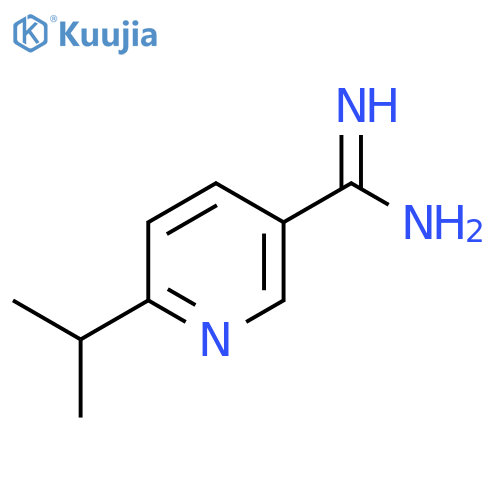

6-Isopropylnicotinimidamide structure

商品名:6-Isopropylnicotinimidamide

CAS番号:1256801-81-6

MF:C9H13N3

メガワット:163.219621419907

CID:4826996

6-Isopropylnicotinimidamide 化学的及び物理的性質

名前と識別子

-

- 6-Isopropylnicotinimidamide

- GS2387

- 6-(propan-2-yl)pyridine-3-carboximidamide

-

- インチ: 1S/C9H13N3/c1-6(2)8-4-3-7(5-12-8)9(10)11/h3-6H,1-2H3,(H3,10,11)

- InChIKey: QELAZSIAEASSDZ-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C(=N)N)C=CC=1C(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 165

- トポロジー分子極性表面積: 62.8

- 疎水性パラメータ計算基準値(XlogP): 1

6-Isopropylnicotinimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029207021-5g |

6-Isopropylnicotinimidamide |

1256801-81-6 | 97% | 5g |

$3383.50 | 2023-09-03 | |

| Alichem | A029207021-1g |

6-Isopropylnicotinimidamide |

1256801-81-6 | 97% | 1g |

$1444.30 | 2023-09-03 |

6-Isopropylnicotinimidamide 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Y. J. Liu,Q. H. Kong RSC Adv., 2017,7, 51807-51813

1256801-81-6 (6-Isopropylnicotinimidamide) 関連製品

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量